

Mass spectrometry analysis of 4-(4-Chlorophenyl)-2-methylthiazole

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-methylthiazole

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **4-(4-Chlorophenyl)-2-methylthiazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-methylthiazole is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiazole scaffold. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel molecules. It provides crucial information regarding molecular weight and fragmentation patterns, which aids in confirming chemical structures and identifying unknown substances.

This technical guide presents a comprehensive overview of the anticipated mass spectrometry analysis of **4-(4-Chlorophenyl)-2-methylthiazole**. In the absence of publicly available experimental mass spectral data for this specific compound, this document provides a predictive analysis based on established principles of mass spectrometry and the known fragmentation behavior of analogous structures, including chlorobenzene and substituted thiazole derivatives.^{[1][2][3][4]} The methodologies and data herein serve as a robust reference for researchers undertaking the synthesis and characterization of this and similar compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric analysis of **4-(4-Chlorophenyl)-2-methylthiazole** is expected to yield a characteristic fragmentation pattern under electron ionization (EI). The molecular formula is $C_{10}H_8CINS$, with a monoisotopic molecular weight of approximately 209.01 g/mol. A key feature of the mass spectrum will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1.^{[2][5]} Consequently, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M^+ and $M+2^+$) separated by two mass units, with the $M+2^+$ peak having roughly one-third the intensity of the M^+ peak.^{[2][5]}

The primary fragmentation pathways are predicted to involve cleavage of the thiazole ring and the bond connecting the two aromatic rings, as well as the loss of the chlorine atom.

Table 1: Predicted Mass Spectrometry Data for **4-(4-Chlorophenyl)-2-methylthiazole**

Predicted m/z	Ion Formula (Proposed)	Description
209/211	$[C_{10}H_8CINS]^{+}$	Molecular Ion ($M^+/M+2^+$)
174	$[C_{10}H_8NS]^{+}$	Loss of Chlorine radical ($\cdot Cl$)
139/141	$[C_7H_4Cl]^{+}$	4-Chlorophenyl Cation
111/113	$[C_6H_4Cl]^{+}$	Chlorophenyl Cation
98	$[C_5H_4NS]^{+}$	Thiazole-containing fragment
77	$[C_6H_5]^{+}$	Phenyl Cation (from loss of Cl)
58	$[C_3H_4N]^{+}$	Fragment from thiazole ring cleavage

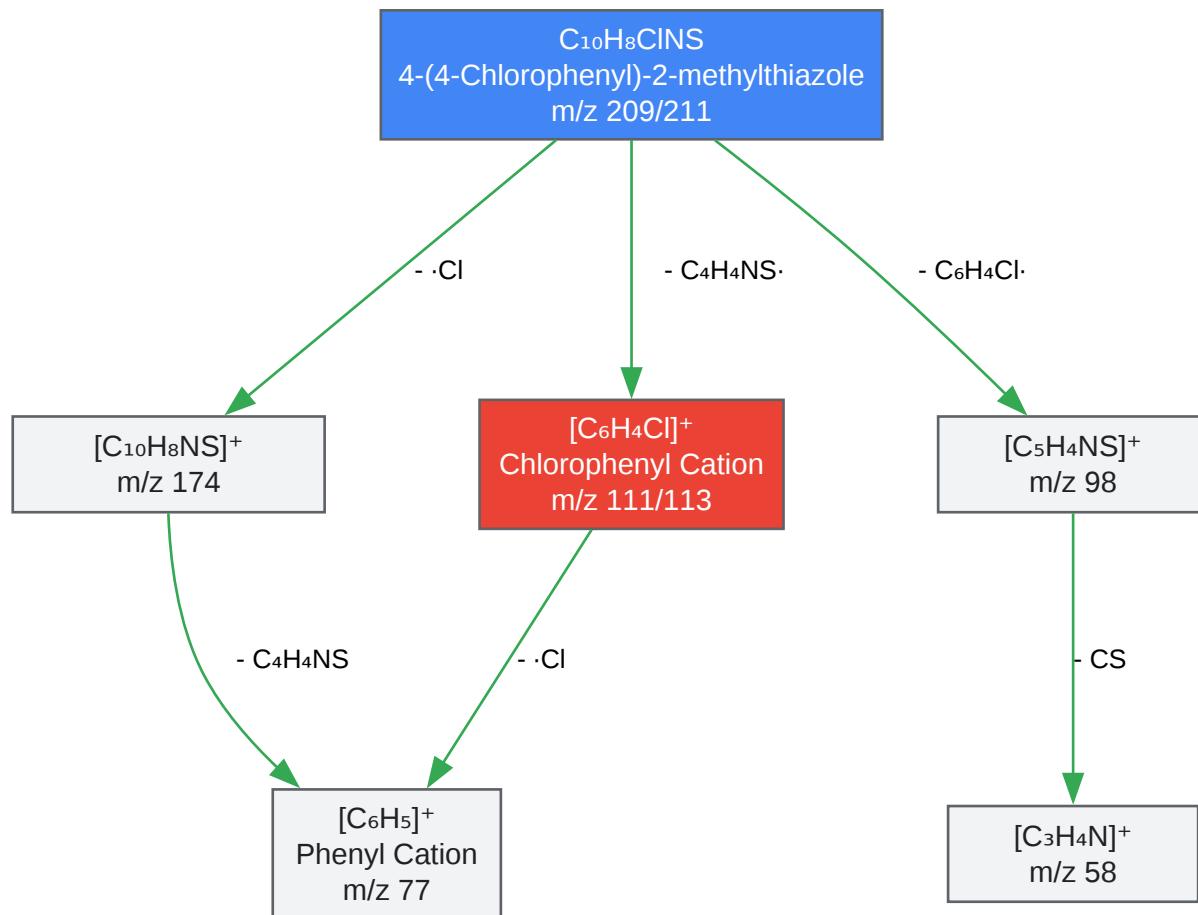
Primary Fragmentation Pathways

Upon electron ionization at a standard energy of 70 eV, the **4-(4-Chlorophenyl)-2-methylthiazole** molecule will form an energetically unstable molecular ion, which will then undergo fragmentation to produce more stable ions.^{[6][7]}

- Molecular Ion Formation: The initial event is the formation of the molecular ion $[\text{C}_{10}\text{H}_8\text{ClNS}]^+$ at m/z 209, with its corresponding isotope peak at m/z 211. Aromatic and heterocyclic systems typically produce a relatively stable molecular ion, which should be clearly visible in the spectrum.[8]
- Loss of Chlorine: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical ($\cdot\text{Cl}$), which would result in an ion at m/z 174.[3][5]
- Alpha Cleavage: Cleavage of the C-C bond between the phenyl and thiazole rings can lead to the formation of the 4-chlorophenyl cation at m/z 111/113 or the 2-methylthiazole cation.
- Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. A characteristic fragmentation of 2-methylthiazole involves the loss of acetonitrile (CH_3CN) or cleavage to produce smaller charged fragments. This could lead to ions such as $[\text{C}_3\text{H}_4\text{N}]^+$ at m/z 58.
- Chlorophenyl Cation Fragmentation: The 4-chlorophenyl cation (m/z 111/113) can further lose a chlorine atom to produce the phenyl cation at m/z 77.

The predicted fragmentation pathway is visualized below.

Predicted Mass Spectrometry Fragmentation Pathway



Predicted fragmentation of **4-(4-Chlorophenyl)-2-methylthiazole**.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of small molecules.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds.[\[9\]](#)[\[10\]](#)

1. Sample Preparation

- Prepare a stock solution of **4-(4-Chlorophenyl)-2-methylthiazole** at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
- Perform serial dilutions to obtain a working solution with a final concentration of approximately 1-10 µg/mL.
- Transfer the final solution to a 2 mL GC vial.

2. Instrumentation

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
- GC Column: A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

3. GC-MS Parameters

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Ion Source: Electron Ionization (EI).[6]
- Ionization Energy: 70 eV.[6][7]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 40-400

4. Data Acquisition and Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
- Extract the mass spectrum from the chromatographic peak.
- Process the data using the instrument's software to identify the molecular ion and major fragment ions.

- Compare the observed fragmentation pattern with the predicted pattern and any available spectral libraries.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for a wider range of compounds, including those that are less volatile or thermally labile.[12][13]

1. Sample Preparation

- Prepare a stock solution of 1 mg/mL in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
- Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a final concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before transferring it to an LC vial.

2. Instrumentation

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.
- LC Column: A reverse-phase column such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is recommended.

3. LC-MS Parameters

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Elution:
 - Start with 5% B.
 - Linearly increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and re-equilibrate for 3 minutes.
- Column Temperature: 40 °C
- MS Ion Source: Electrospray Ionization (ESI), positive ion mode.[14][15]
- Capillary Voltage: 3.0 kV

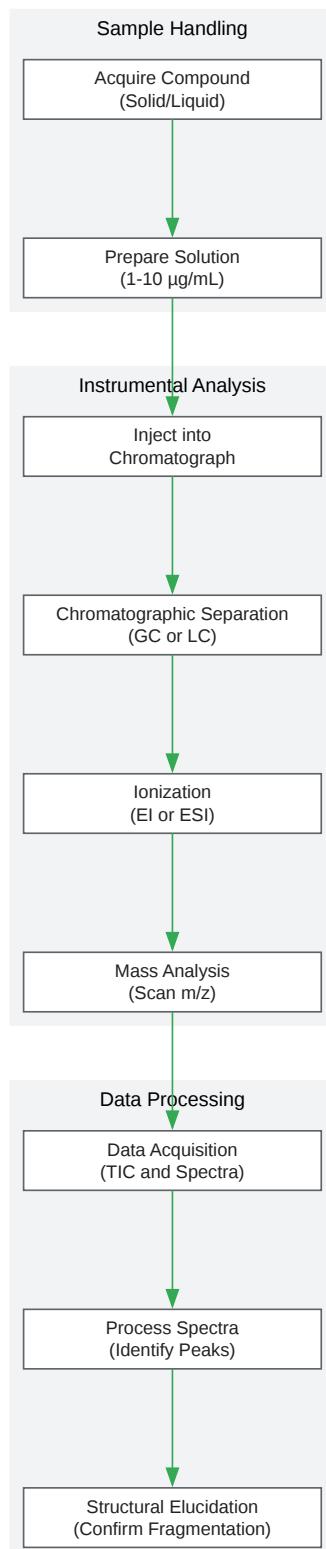
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 650 L/Hr (Nitrogen)
- Cone Gas Flow: 50 L/Hr
- Source Temperature: 150 °C
- Mass Scan Range: m/z 50-500

4. Data Acquisition and Analysis

- Acquire data in full scan mode to identify the protonated molecular ion $[M+H]^+$.
- If using a tandem MS, perform fragmentation experiments (MS/MS) on the precursor ion to confirm the fragmentation pathways.
- Process the data to identify the parent and product ions and compare them with the predicted values.

The general workflow for these experimental protocols is outlined in the diagram below.

General Experimental Workflow for MS Analysis

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Workflow for the mass spectrometry analysis of small molecules.

Conclusion

This technical guide provides a predictive framework for the mass spectrometry analysis of **4-(4-Chlorophenyl)-2-methylthiazole**. The anticipated fragmentation patterns, characterized by the chlorine isotopic signature and specific cleavages of the thiazole and chlorophenyl moieties, offer a clear strategy for the structural confirmation of this compound. The detailed GC-MS and LC-MS protocols provide robust starting points for method development, enabling researchers and drug development professionals to efficiently characterize this and related molecules. While this guide is based on established chemical principles, experimental verification remains crucial for definitive structural elucidation. The application of these mass spectrometric techniques is fundamental to advancing research in medicinal chemistry and accelerating the discovery of new therapeutic agents.

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